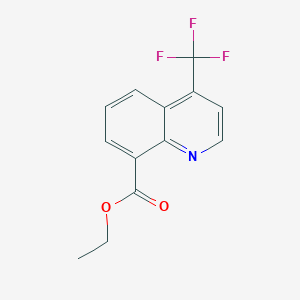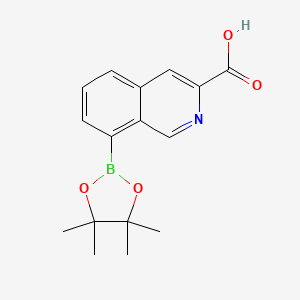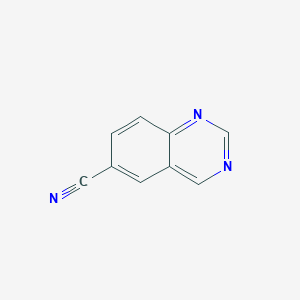
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
The synthesis of Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate can be achieved through several methods. One efficient method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions typically involve the use of dichloroethane (DCE) as a solvent at 60°C. The product is then purified using dichloromethane as an eluent .
Analyse Des Réactions Chimiques
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Condensation: Reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, and other reagents yield corresponding condensation products.
Applications De Recherche Scientifique
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit different enzymes, including topoisomerase, thymidylate synthase, and protein kinases . These interactions lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound exhibits moderate cytotoxic activity against various cancer cell lines.
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate: Another quinoline derivative with potential biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group, which enhances its biological activity and physicochemical properties .
Propriétés
Formule moléculaire |
C13H10F3NO2 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
ethyl 4-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-3-4-8-10(13(14,15)16)6-7-17-11(8)9/h3-7H,2H2,1H3 |
Clé InChI |
DJHTZSVSRHBCIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C(C=CN=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)

![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)


![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)

![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)


![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
